1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole
Description
1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole is an organic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a phenyl group and a sulfanyl group attached to a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-phenyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4S/c1-12-9-13(2)16(14(3)10-12)11-22-17-18-19-20-21(17)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZJKOXPVXFQOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NN=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 2,4,6-trimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and greener solvents can also be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Nitric acid for nitration, bromine for bromination, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to inhibit replication or transcription.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-tetrazole-5-thiol: Similar structure but lacks the 2,4,6-trimethylbenzyl group.
2,4,6-trimethylbenzyl chloride: Used as a starting material in the synthesis.
1-phenyl-1H-tetrazole: Lacks the sulfanyl group.
Uniqueness
1-phenyl-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1H-tetrazole is unique due to the presence of both the phenyl and 2,4,6-trimethylbenzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
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